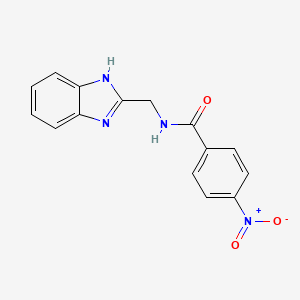

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide: is a heterocyclic compound that features a benzimidazole moiety linked to a nitrobenzamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group in the benzamide moiety further enhances its chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-nitrobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzimidazole moiety is introduced to the benzamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide can undergo reduction to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

Substitution: The benzimidazole moiety can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed:

Reduction: Formation of N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide and related benzimidazole derivatives have various applications in chemistry, biology, medicine, and industry. Benzimidazole derivatives have been investigated for their potential as antimicrobial, anticancer, antiprotozoal, antimycobacterial, antimicrobial, antifungal, anthelmintic, antitumoral, antioxidant, analgesic, anti-inflammatory, antihypertensive, and vasorelaxant agents . They are also utilized in the development of new materials and as precursors for the synthesis of functionalized benzimidazole derivatives.

Scientific Research Applications

- Chemistry N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry. Metal complexes containing benzimidazoles are synthesized for their optical properties and are used as precursors to nanomaterials .

- Biology This compound is investigated for its potential as an antimicrobial and anticancer agent because of its ability to interact with biological targets.

- Medicine It is explored for potential therapeutic effects, particularly in treating diseases like cancer and infections. Certain benzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . Some derivatives also act as inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), a target for treating inflammatory diseases and pain .

- Industry It is utilized in developing new materials and as a precursor for synthesizing functionalized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially providing hypoglycemic effects.

Mecanismo De Acción

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This leads to the disruption of essential cellular functions and ultimately results in the death of the microorganism . The nitro group can also undergo reduction within the microbial cells, generating reactive intermediates that cause further damage to cellular components .

Comparación Con Compuestos Similares

- N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide

- N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide

- N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide

Comparison:

- N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

- N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide: The amino group instead of the nitro group can significantly alter its chemical properties and biological activities.

- N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide: The chloro group provides different reactivity and potential applications compared to the nitro group.

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide stands out due to the presence of the nitro group, which enhances its reactivity and potential for various chemical transformations and biological activities .

Actividad Biológica

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is a benzimidazole derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its unique structural features, which enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3 with a molecular weight of approximately 284.27 g/mol. The compound features a benzimidazole moiety, characterized by a fused benzene and imidazole ring, and a nitro group at the para position of the benzamide, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression, influencing pathways related to cell proliferation and survival . Additionally, its ability to bind to various enzymes suggests potential applications in treating conditions such as inflammation and cancer.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The nitro group enhances its reactivity, contributing to its efficacy in inhibiting microbial growth.

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to inhibit the proliferation of cancer cells, particularly in breast cancer models. For example, research indicates that similar benzimidazole derivatives can effectively target cancer cell lines such as MDA-MB-231, demonstrating a potential for further development as anticancer therapeutics .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, cell viability assays revealed a dose-dependent decrease in cell proliferation among treated cancer cell lines .

- Antimicrobial Tests : Laboratory tests indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, indicating its role as an inhibitor of key enzymes involved in disease processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide | Similar framework with methyl substitution | Enhanced lipophilicity |

| N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide | Additional phenyl group | Potentially increased receptor selectivity |

| N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide | Fluorinated derivative | Improved metabolic stability |

This table highlights the structural variations among compounds related to this compound, which may influence their respective biological activities and pharmacological profiles.

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAUQDNFBMSGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.